Cas no 712-50-5 (cyclohexyl(phenyl)methanone)
cyclohexyl(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexyl(phenyl)methanone
- Benzoylcyclohexane~1,2,3,4,5,6-Hexahydrobenzophenone
- Cyclohexyl Phenyll Ketone
- Benzoylcyclohexane
- Cyclohexyl Phenyl Ketone
- Phenyl cyclohexyl ketone
- Cyclohexylphenylketone
- Benzoyl cyclohexane
- Methanone, cyclohexylphenyl-
- USAF KF-3
- Cyclohexylphenyl ketone
- KETONE, CYCLOHEXYL PHENYL
- Cyclohexyl-phenyl-methanone
- Benzophenone, 1,2,3,4,5,6-hexahydro-
- BMFYCFSWWDXEPB-UHFFFAOYSA-N
- 0NU53987V8
- cyclohexyl-phenylmethanone
- WLN: L6TJ AVR
- MFCD00001467
- CS-W016783
- Z104477736
- BRN 2046712
- Benzophenone,2,3,4,5,6-hexahydro-
- CHEMBL3188506
- NSC-818
- InChI=1/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- 4-07-00-01062 (Beilstein Handbook Reference)
- AKOS000120281
- FT-0624211
- NSC 818
- Cyclohexyl phenyl ketone, 98%
- DTXSID5048182
- cyclohexyl(phenyl);methanone
- SCHEMBL33443
- NCGC00257313-01
- NCGC00249618-01
- BMFYCFSWWDXEPB-UHFFFAOYSA-
- NS00005448
- 712-50-5
- EINECS 211-923-5
- AI3-11009
- EC 211-923-5
- EN300-20320
- A837127
- NSC818
- Tox21_303653
- HY-W016067
- SY049423
- DTXCID1028156
- AC-10377
- W-104529
- Cyclohexyl(phenyl)methanone #
- UNII-0NU53987V8
- CAS-712-50-5
- Q27237012
- Cyclohexylphenylmethanone;Benzoyl cyclohexane
- BBL027342
- STL373582
- 211-923-5
- C24352
- cyclohexyl(phenyl)methanone
-
- MDL: MFCD00001467
- Inchi: 1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1CCCCC1
- BRN: 2046712
Computed Properties
- Exact Mass: 188.12000
- Monoisotopic Mass: 188.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.7
- Molecular Weight: 188.26
Experimental Properties
- Color/Form: Light brown flakes.
- Density: 0.9671 (rough estimate)
- Melting Point: 55.0 to 59.0 deg-C
- Boiling Point: 168°C/20mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5435 (estimate)
- PSA: 17.07000
- LogP: 3.44960
- Solubility: Not determined
cyclohexyl(phenyl)methanone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
- RTECS:OB1760000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Store at room temperature
cyclohexyl(phenyl)methanone Customs Data
- HS CODE:29143900
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cyclohexyl(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 139211-25G |
cyclohexyl(phenyl)methanone |
712-50-5 | 25g |
¥629.56 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854587-100g |
Cyclohexyl Phenyl Ketone |
712-50-5 | ≥98.0%(GC) | 100g |
1,298.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1345-25g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98.0%(GC) | 25g |
¥610.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1345-500g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98.0%(GC) | 500g |
¥4190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-25g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 25g |
¥389.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-5g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 5g |
¥119.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-100g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 100g |
¥999.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-500g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 500g |
¥3599.0 | 2022-05-30 | |
| TRC | C992145-250mg |
Cyclohexyl Phenyl Ketone |
712-50-5 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C992145-500mg |
Cyclohexyl Phenyl Ketone |
712-50-5 | 500mg |
$ 81.00 | 2023-09-08 |
cyclohexyl(phenyl)methanone Suppliers
cyclohexyl(phenyl)methanone Related Literature
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Victor-Emmanuel H. Kassin,Romain Morodo,Thomas Toupy,Isaline Jacquemin,Kristof Van Hecke,Rapha?l Robiette,Jean-Christophe M. Monbaliu Green Chem. 2021 23 2336
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Revathy Kulasekharan,Rajib Choudhury,Rajeev Prabhakar,V. Ramamurthy Chem. Commun. 2011 47 2841
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Revathy Kulasekharan,Rajib Choudhury,Rajeev Prabhakar,V. Ramamurthy Chem. Commun. 2011 47 2841
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P. Sautrot-Ba,N. Razza,L. Breloy,S. Abbad Andaloussi,A. Chiappone,M. Sangermano,C. Hélary,S. Belbekhouche,T. Coradin,D.-L. Versace J. Mater. Chem. B 2019 7 6526
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5. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acidBrian L. Booth,Teymour A. El-Fekky,Ghazi F. M. Noori J. Chem. Soc. Perkin Trans. 1 1980 181
Additional information on cyclohexyl(phenyl)methanone
Professional Introduction to Cyclohexyl(phenyl)methanone (CAS No. 712-50-5)
Cyclohexyl(phenyl)methanone, with the chemical formula C11H14O and CAS number 712-50-5, is a significant organic compound widely recognized in the field of pharmaceutical chemistry and synthetic organic chemistry. This ketone derivative exhibits a unique structural framework, combining a cyclohexyl group with a phenyl ring, which makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure not only imparts interesting physicochemical properties but also opens up diverse possibilities for further functionalization, making it a valuable building block in medicinal chemistry.
The compound’s significance is further underscored by its applications in the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted the role of heterocyclic compounds, and Cyclohexyl(phenyl)methanone has emerged as a key precursor in constructing complex molecular scaffolds. Its ability to undergo various chemical transformations, such as nucleophilic addition, condensation reactions, and cyclization processes, allows for the creation of structurally diverse derivatives with potential biological activity.
In the realm of pharmaceutical research, Cyclohexyl(phenyl)methanone has been explored as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting central nervous system disorders. The cyclohexyl moiety contributes to lipophilicity, enhancing membrane permeability, while the phenyl ring provides electronic properties that can modulate receptor interactions. Such characteristics make it an attractive candidate for designing molecules with improved pharmacokinetic profiles.
Moreover, recent studies have delved into the mechanistic aspects of Cyclohexyl(phenyl)methanone-derived intermediates in catalytic processes. Researchers have demonstrated its utility in transition-metal-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for complex drug molecules. For instance, palladium-catalyzed reactions involving this ketone have yielded novel arylated compounds with promising biological activities.
The compound’s role in natural product synthesis has also garnered attention. Chemists have leveraged Cyclohexyl(phenyl)methanone as a starting material to mimic natural products with known bioactivities. By employing strategic functional group interconversions and skeletal modifications, researchers have been able to generate analogs that exhibit enhanced efficacy or reduced toxicity compared to their natural counterparts.
From an industrial perspective, the synthesis of Cyclohexyl(phenyl)methanone has been optimized for scalability and cost-effectiveness. Modern synthetic routes often involve catalytic processes that minimize waste and improve atom economy, aligning with green chemistry principles. These advancements not only enhance the sustainability of its production but also make it more accessible for large-scale applications in pharmaceutical manufacturing.
The analytical characterization of Cyclohexyl(phenyl)methanone is another critical aspect that underscores its importance. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its structure and purity. Additionally, chromatographic methods like high-performance liquid chromatography (HPLC) ensure that the compound meets stringent quality standards required for pharmaceutical use.
In conclusion, Cyclohexyl(phenyl)methanone (CAS No. 712-50-5) stands as a cornerstone in modern pharmaceutical chemistry due to its structural versatility and functional utility. Its integration into synthetic strategies has led to significant advancements in drug development, particularly in designing molecules with improved pharmacological properties. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain a pivotal player in the quest for innovative therapeutic solutions.
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